3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole moieties, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Solvents: DMF, methanol, chloroform
Catalysts: HOBT, EDCl
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in developing antipsychotic and antiviral drugs.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can modulate neurotransmitter receptors, such as dopamine and serotonin receptors, which is why derivatives of this compound are studied for their antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: Another compound with a benzothiazole and piperazine moiety, known for its antipsychotic properties.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural features, studied for its antibacterial activity.
Uniqueness
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to the combination of its structural moieties, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C22H20N4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C22H20N4O3S/c1-29-16-8-6-15(7-9-16)26-20(27)14-18(21(26)28)24-10-12-25(13-11-24)22-23-17-4-2-3-5-19(17)30-22/h2-9,14H,10-13H2,1H3 |
InChI Key |
FYVJHNHGBRJQQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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